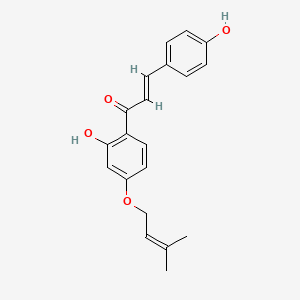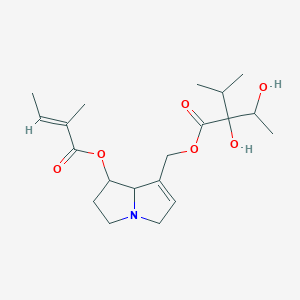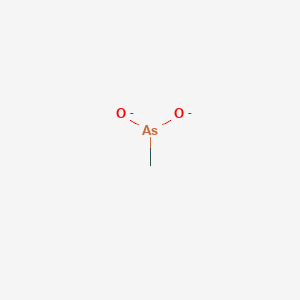
Methyl(dioxido)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(dioxido)arsane, also known as methylarsenic acid, is an organoarsenic compound with the chemical formula CH₃AsO₂. It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a methyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(dioxido)arsane can be synthesized through several methods. One common approach involves the reaction of methyl iodide with sodium arsenite in an aqueous medium. The reaction proceeds as follows:
CH3I+Na3AsO3→CH3AsO2+3NaI
Another method involves the reduction of methylated arsenic acids using sodium borohydride (NaBH₄) under acidic conditions. This method is particularly useful for generating volatile arsanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(dioxido)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylarsinic acid.
Reduction: Reduction with sodium borohydride produces volatile arsanes.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) is commonly used under acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Dimethylarsinic acid.
Reduction: Volatile arsanes such as methylarsane and dimethylarsane.
Substitution: Depending on the nucleophile, different substituted arsenic compounds can be formed.
Scientific Research Applications
Methyl(dioxido)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of methyl(dioxido)arsane involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to toxic effects. The compound can also undergo methylation and demethylation reactions, which are important for its metabolism and detoxification in biological systems .
Comparison with Similar Compounds
Similar Compounds
Arsane (AsH₃): A simple hydride of arsenic.
Methylarsane (CH₃AsH₂): A methylated derivative of arsane.
Dimethylarsane ((CH₃)₂AsH): A dimethylated derivative of arsane.
Trimethylarsane ((CH₃)₃As): A trimethylated derivative of arsane.
Uniqueness
Methyl(dioxido)arsane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form volatile arsanes and its applications in different fields make it a compound of significant interest. Compared to other similar compounds, it has distinct reactivity and applications, particularly in the context of its oxidation and reduction reactions .
Properties
Molecular Formula |
CH3AsO2-2 |
|---|---|
Molecular Weight |
121.955 g/mol |
IUPAC Name |
methyl(dioxido)arsane |
InChI |
InChI=1S/CH3AsO2/c1-2(3)4/h1H3/q-2 |
InChI Key |
OMPSDEOAXJHSLH-UHFFFAOYSA-N |
SMILES |
C[As]([O-])[O-] |
Canonical SMILES |
C[As]([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


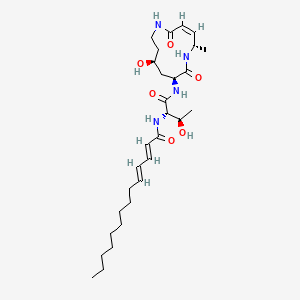
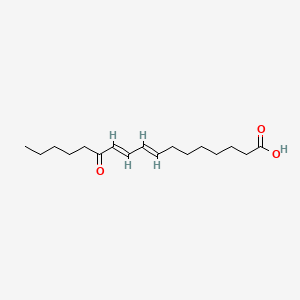
![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)
![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)

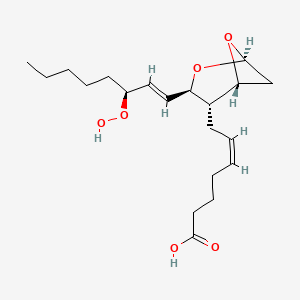
![N-ethyl-N'-[4-[4-[[(E)-4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1233981.png)
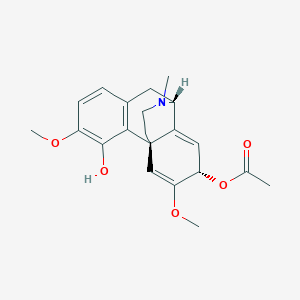
![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1233983.png)
![(1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1233987.png)
![(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one](/img/structure/B1233992.png)
![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)
